molecular formula C7H9NO3S B14278301 Ethyl pyridine-2-sulfonate CAS No. 126092-21-5

Ethyl pyridine-2-sulfonate

Cat. No.: B14278301
CAS No.: 126092-21-5
M. Wt: 187.22 g/mol
InChI Key: WPCNUYIIICWLKF-UHFFFAOYSA-N
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Description

Ethyl pyridine-2-sulfonate is an organic compound that belongs to the class of sulfonate esters. It is derived from pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. The sulfonate group attached to the pyridine ring enhances its reactivity and makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl pyridine-2-sulfonate can be synthesized through the reaction of pyridine with ethyl sulfonate under controlled conditions. The process typically involves the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity. For example, the reaction can be carried out using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst, with oil bath heating to control the temperature between 120-160°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and distillation, ensures the removal of impurities and the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl pyridine-2-sulfonate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The sulfonate group acts as a good leaving group, facilitating substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridine derivatives, pyridine-2-sulfonic acid, and ethyl pyridine, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl pyridine-2-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group enhances its reactivity, allowing it to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the pyridine ring, which imparts specific chemical properties and reactivity. The combination of the pyridine ring and the sulfonate group makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

126092-21-5

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

ethyl pyridine-2-sulfonate

InChI

InChI=1S/C7H9NO3S/c1-2-11-12(9,10)7-5-3-4-6-8-7/h3-6H,2H2,1H3

InChI Key

WPCNUYIIICWLKF-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=CC=CC=N1

Origin of Product

United States

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